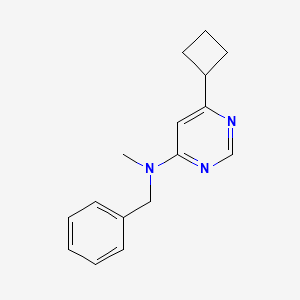![molecular formula C17H21ClN4O3 B6446008 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine CAS No. 2640953-27-9](/img/structure/B6446008.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine, commonly known as CPMD, is a heterocyclic compound with a unique chemical structure that has been widely studied in recent years. CPMD has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been used for a variety of laboratory experiments, such as enzyme assays and cell culture studies.
科学研究应用
CPMD has been studied for a variety of scientific research applications, such as enzyme assays, cell culture studies, and drug delivery systems. It has also been used in cancer research, as it has been found to be effective at inhibiting the growth of certain cancer cells. Additionally, CPMD has been studied for its potential use as an anti-inflammatory agent and as an antimicrobial agent.
作用机制
The exact mechanism of action of CPMD is not yet fully understood. However, it is believed that CPMD acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 has been shown to reduce inflammation, as well as the growth of certain cancer cells. Additionally, CPMD has been found to inhibit the activity of certain bacterial enzymes, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CPMD has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and inhibit the activity of certain bacterial enzymes. Additionally, CPMD has been found to have antioxidant and antifungal properties.
实验室实验的优点和局限性
CPMD has several advantages for laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a high overall yield. Additionally, CPMD is stable, water-soluble, and non-toxic. However, CPMD also has some limitations, such as its low solubility in organic solvents and its low potency.
未来方向
The potential future directions for CPMD research include further investigation into its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into its antibacterial and antifungal properties could lead to the development of new antimicrobial agents. Additionally, further research into its antioxidant properties could lead to the development of new antioxidant agents. Finally, further research into its anti-inflammatory and anticancer properties could lead to the development of new treatments for these diseases.
合成方法
The synthesis of CPMD is a multi-step process that involves the reaction of 3-chloropyridin-4-yloxyacetic acid with 4,6-dimethoxypyrimidine. This reaction is then followed by the addition of piperidine to the reaction mixture. The resulting product is then purified by column chromatography and recrystallization. The overall yield of the reaction is typically around 70%.
属性
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-23-15-9-16(24-2)21-17(20-15)22-7-4-12(5-8-22)11-25-14-3-6-19-10-13(14)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZVJAPHINNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445947.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
![N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445956.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6445970.png)
![4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445978.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445982.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445992.png)
![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)